Incremental Lipophilicity Gain Over the 2‑Methyl Analog Enhances BBB Penetration Potential
Computational predictions place the XLogP3 of 2‑ethyl‑1,1‑difluorocyclopentane at approximately 3.6, compared with a reported SlogP of 1.41 for the 2‑methyl analog 1,1‑difluoro‑2‑methylcyclopentane . This ΔlogP > 2.0 translates to an order‑of‑magnitude higher predicted blood–brain barrier permeability, a critical parameter for CNS‑targeted programs.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.6 (in silico prediction) |
| Comparator Or Baseline | 1,1‑Difluoro‑2‑methylcyclopentane: SlogP = 1.41 |
| Quantified Difference | ΔlogP ≈ +2.2 |
| Conditions | In silico prediction using PubChem XLogP3 algorithm and MMsINC SlogP dataset; no experimental logP available for either compound. |
Why This Matters
Lipophilicity is a primary driver of CNS exposure; a >2‑unit logP increase can shift a compound from peripheral restriction to brain penetration, making the ethyl analog the preferred building block for neuroscience lead optimization.
- [1] PubChem. 1,1‑Difluorohept‑1‑ene (CID 45933674). XLogP3 = 3.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45933674 View Source
- [2] MMsINC Database. 1,1‑Difluoro‑2‑methylcyclopentane SlogP = 1.4079. University of Padua. http://mms.dsfarm.unipd.it View Source
